N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a benzodioxole moiety attached via a methyl group to an acetamide backbone. The acetamide is further substituted with a pyridazin-3-ylsulfanyl group, which is linked to a phenyl ring bearing a pyrazole substituent at the para position .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c29-22(24-13-16-2-8-20-21(12-16)31-15-30-20)14-32-23-9-7-19(26-27-23)17-3-5-18(6-4-17)28-11-1-10-25-28/h1-12H,13-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAXEKBEJAHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate.
Pyrazole and Pyridazine Ring Formation: The pyrazole and pyridazine rings are introduced through a series of cyclization reactions involving appropriate precursors and catalysts.
Final Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the pyrazole-pyridazine moiety under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Pyrazole Moieties
- N-[4-{[5-(2H-1,3-Benzodioxol-5-yl)-1H-Pyrazol-1-yl]sulfonyl}phenyl]acetamide (CAS: 955976-38-2) This compound shares the benzodioxol-5-yl and pyrazole groups but replaces the pyridazinylsulfanyl with a sulfonyl linkage.
Pyridazine-Containing Analogues
- N-Phenyl-6-(1H-Pyrazol-1-yl)pyridazin-3-amine
This derivative lacks the acetamide and benzodioxole groups but retains the pyridazine-pyrazole core. The absence of the sulfanyl bridge may limit its ability to form disulfide bonds or chelate metal ions, which could be critical for enzyme inhibition .
Acetamide Derivatives with Heterocyclic Sulfanyl Groups
- 2-{[4-Amino-5-(Furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide Substitutes pyridazine with a triazole ring and replaces benzodioxole with furan. The triazole’s hydrogen-bonding capacity may enhance solubility but reduce metabolic stability compared to benzodioxole .
- N-(6-Methyl-1,3-benzothiazol-2-yl)-2-{[3-(4-Nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Features a benzothiazole core and a nitrophenyl-pyrimidoindole group. The bulky indole system may hinder binding to flat active sites, unlike the planar pyridazine in the target compound .
Key Comparative Data
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s pyridazinylsulfanyl group may require regioselective thiolation, contrasting with sulfonamide formation in .
- Bioactivity Trends : Pyridazine derivatives (e.g., ) often target kinases, while benzodioxole-containing compounds () show CNS activity. The hybrid structure of the target may combine these effects .
- Metabolic Stability : The benzodioxole’s methylenedioxy group could slow oxidative metabolism compared to furan or pyrimidine analogues .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Synthesis
The compound's structure can be broken down into several key components:
- Benzodioxole moiety : Known for its pharmacological properties.
- Pyridazin and pyrazole groups : These are often associated with various biological activities, including anticancer and antimicrobial effects.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Benzodioxole Ring : This is achieved through cyclization reactions involving catechol derivatives.
- Synthesis of the Triazolopyridazine Moiety : This involves cyclization with hydrazine derivatives.
- Coupling Reactions : The final product is formed by coupling the intermediates using a sulfanylacetamide linker under specific conditions.
The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors which modulate various cellular pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in cancer proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCF7 (breast cancer) | 5.2 | Induction of apoptosis | |
| A549 (lung cancer) | 4.8 | Cell cycle arrest |
Case Studies
- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits antimicrobial properties against Mycobacterium tuberculosis and other pathogens, suggesting its potential as a therapeutic agent in treating infections.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in cellular models, making it a candidate for further exploration in inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines. The observed IC50 values indicate significant potency:
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets:
- Target Enzyme : PLA2G15
- Binding Energy : -9.5 kcal/mol
- Predicted Interactions : Hydrogen bonding with key residues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
